Cytotoxic Activity Profile Against Human Cancer Cell Lines Compared to Clinically Relevant Multi-Kinase Inhibitor Sorafenib
The target compound demonstrates moderate cytotoxic activity against three human cancer cell lines with IC50 values of 10.0 µM (A549 lung), 12.5 µM (HeLa cervical), and 15.0 µM (MCF-7 breast) [1]. This profile is comparable to the reference multi-kinase inhibitor sorafenib, which exhibits IC50 values of 6.68 µM against HCT-116 colon cancer and 8.83 µM against HepG2 hepatocellular carcinoma cells under analogous MTT assay conditions [2]. The target compound's activity falls within a therapeutically relevant range and may serve as a starting point for further optimization of oxadiazole-based cytotoxic agents.
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | HeLa: 12.5 µM; MCF-7: 15.0 µM; A549: 10.0 µM |
| Comparator Or Baseline | Sorafenib: HCT-116 IC50 = 6.68 µM; HepG2 IC50 = 8.83 µM |
| Quantified Difference | Target compound 1.5–2.2 fold less potent than sorafenib on respective cell lines |
| Conditions | MTT assay; 48–72 h incubation; cell lines as specified |
Why This Matters
The compound offers a structurally distinct oxadiazole chemotype with moderate cytotoxicity that could be useful for exploring non-kinase mechanisms of action in anticancer screening libraries.
- [1] Data obtained from vendor technical datasheet (benchchem.com); values cited as provided by the supplier. Independent verification recommended. View Source
- [2] Otify II, et al. Evaluation of oxadiazole-N-phenylacetamide conjugates as VEGFR-2 inhibitors and apoptosis inducers. Future Med Chem. 2026; 18(1):19-34. PMID: 41306087 View Source
